molecular formula C11H17N3O B4821628 3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone

3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone

Cat. No.: B4821628
M. Wt: 207.27 g/mol
InChI Key: FUYVQGHVVGKFQV-SREVYHEPSA-N
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Description

3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone is a propenone derivative featuring a 1,3,5-trimethylpyrazole moiety at the C1 position and a dimethylamino group at the C3 position. These compounds are typically synthesized via condensation reactions between substituted acetophenones and N,N-dimethylformamide dimethyl acetal (DMF-DMA), yielding α,β-unsaturated ketones with varied aryl substituents .

The trimethylpyrazole group in this compound introduces steric bulk and electron-donating methyl substituents, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions compared to analogs with hydroxyphenyl or halogenated aryl groups.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-11(9(2)14(5)12-8)10(15)6-7-13(3)4/h6-7H,1-5H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYVQGHVVGKFQV-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with dimethylamine and a suitable propenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Key Structural Variations :

  • Aryl Group : Unlike the hydroxyphenyl derivatives (e.g., 3c–3f in ), the target compound substitutes the aryl ring with a 1,3,5-trimethylpyrazole. This replaces the hydroxyl and alkoxy groups with three methyl substituents, eliminating hydrogen-bonding capacity but increasing steric hindrance and lipophilicity.

Table 1: Substituent Comparison

Compound Aryl Substituent Key Functional Groups
Target Compound 1,3,5-Trimethylpyrazol-4-yl Methyl (electron-donating)
3c () 2-Hydroxy-4-ethoxyphenyl -OH, -OCH2CH3
3p () 5-Bromo-2-hydroxyphenyl -OH, -Br
3q () 5-Chloro-2-hydroxyphenyl -OH, -Cl

Physicochemical Properties

Hypothetical Data for Target Compound :

  • Melting Point : Expected to be lower than hydroxyphenyl analogs (e.g., 3c: 140–142°C) due to reduced hydrogen bonding .
  • Spectroscopic Features :
    • IR : Absence of O-H stretches (~3,700 cm⁻¹) but prominent C-H stretches (~2,950 cm⁻¹) from methyl groups .
    • Mass Fragments : Likely fragments include pyrazole-related ions (e.g., C4H10N+ at m/z 72), contrasting with hydroxyphenyl fragments like C7H5O3+ (m/z 137) in 3c .

Table 2: Comparison of Physicochemical Properties

Property Target Compound (Hypothetical) 3c () 3p ()
Melting Point (°C) ~80–100 (estimated) 140–142 76–145 (range)
Rf Value 0.50–0.60 (predicted) 0.43 0.45–0.53
Dominant Mass Fragment C4H10N+ (72 m/z) C9H9O3+ (165 m/z) C7H5O3+ (137 m/z)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone
Reactant of Route 2
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3-Dimethylamino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propenone

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